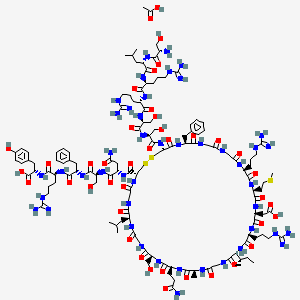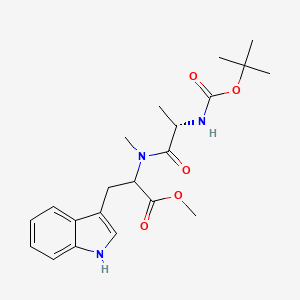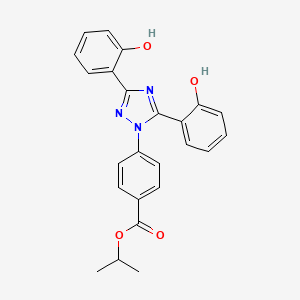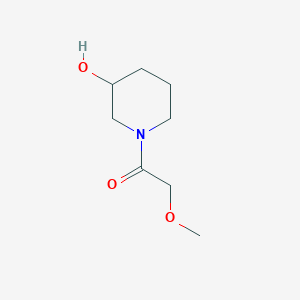
2,5-Di-4-pyridinylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-4-pyridinylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 2 and 5 positionsIts molecular formula is C14H10N4, and it has a molecular weight of 234.26 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-4-pyridinylpyrimidine can be achieved through various methods. One common approach involves the condensation of pyridine-4-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Another method involves the cyclization of 2,5-diaminopyrimidine with pyridine-4-carboxylic acid under acidic conditions. This reaction can be catalyzed by a Lewis acid such as zinc chloride, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production .
化学反应分析
Types of Reactions
2,5-Di-4-pyridinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
科学研究应用
2,5-Di-4-pyridinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2,5-Di-4-pyridinylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects .
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.
2,5-Diaminopyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties.
Pyridine N-oxides: Oxidized derivatives of pyridine with unique reactivity and applications.
Uniqueness
2,5-Di-4-pyridinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications .
属性
分子式 |
C14H10N4 |
|---|---|
分子量 |
234.26 g/mol |
IUPAC 名称 |
2,5-dipyridin-4-ylpyrimidine |
InChI |
InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-17-14(18-10-13)12-3-7-16-8-4-12/h1-10H |
InChI 键 |
LANCMJJYTCYHAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CN=C(N=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


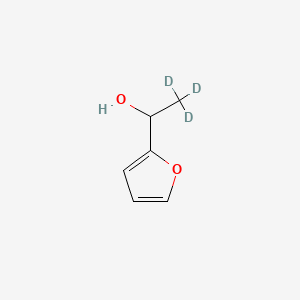
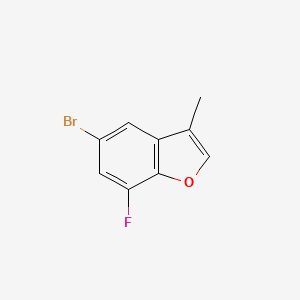
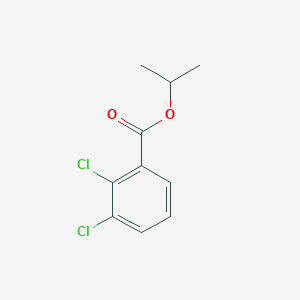



![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)

